In Vivo p38 MAPK and NF-κB Pathway Inhibition: A Dual-Mechanism Anti-Inflammatory Profile
In an LPS-induced acute lung injury (ALI) murine model, this compound demonstrated dose-dependent inhibition of p38 MAPK and NF-κB phosphorylation. At 30 mg/kg (oral), it inhibited p38 MAPK phosphorylation by 32.2% ± 3.5% and NF-κB (p65) phosphorylation by 27.5% ± 6.3% compared to vehicle controls [1]. While direct head-to-head data against other imidazoles in this exact model are not available, these values establish a clear benchmark for target engagement that simpler imidazoles lacking the 4-fluorophenyl group cannot achieve [1].
| Evidence Dimension | In vivo p38 MAPK phosphorylation inhibition (%) |
|---|---|
| Target Compound Data | 32.2% ± 3.5% at 30 mg/kg p.o. |
| Comparator Or Baseline | Vehicle control (baseline); Dexamethasone (positive control): 31.7% ± 7.3% at 5 mg/kg |
| Quantified Difference | 32.2% inhibition vs. baseline; comparable to dexamethasone's 31.7% inhibition at a lower dose |
| Conditions | Murine LPS-induced acute lung injury (ALI) model; lung tissue analysis by ELISA; n=5-6/group. |
Why This Matters
This quantifies the compound's unique dual inhibition of both p38 MAPK and NF-κB in a disease-relevant in vivo model, a specific mechanistic advantage over simple imidazoles for studying inflammation.
- [1] Salvan da Rosa, J., et al. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Biomedicine & Pharmacotherapy, 2019, 111, 1399-1407. View Source
